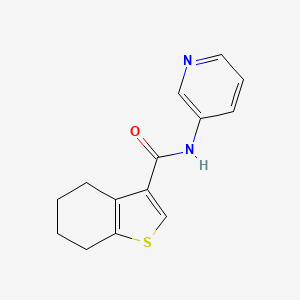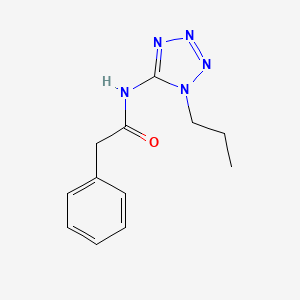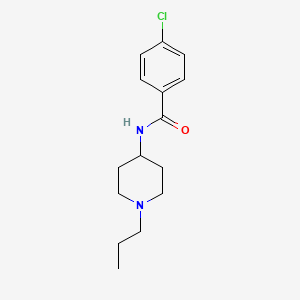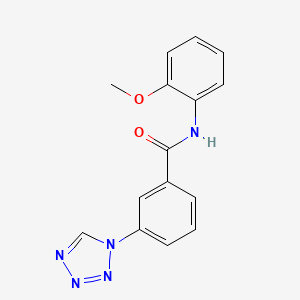
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as EPH-32, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a hydrazine derivative that has been found to exhibit several interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), which is involved in several cellular processes including cell proliferation and survival. This compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines in vitro, which may make it useful as an anti-inflammatory agent. Additionally, this compound has been found to inhibit the replication of certain viruses in vitro, which may make it useful as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to exhibit several interesting biochemical and physiological effects, which make it a promising compound for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide. One direction is to further investigate its potential use as an anticancer agent, particularly in vivo. Another direction is to investigate its potential use as an anti-inflammatory agent, particularly in animal models of inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the potential use of this compound as an antiviral agent should be further investigated, particularly in animal models of viral infection.
Métodos De Síntesis
The synthesis method of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide involves the reaction of 4-ethoxybenzoylhydrazine with 3-pyridinecarboxylic acid chloride in the presence of a base. This results in the formation of this compound, which can be purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to have several scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential use as an antiviral agent, as it has been found to inhibit the replication of certain viruses in vitro.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(pyridine-3-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-2-22-13-7-5-12(6-8-13)17-15(21)19-18-14(20)11-4-3-9-16-10-11/h3-10H,2H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOPPFYSMGSNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)



![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5887595.png)
![N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5887597.png)
![3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5887599.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5887617.png)

![2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5887626.png)
![{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5887633.png)
